REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH:8](Br)Br)=[N:4][CH:5]=[CH:6][CH:7]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:14]>N1CCOCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([CH:8]=[O:14])=[N:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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BrC=1C(=NC=CC1)C(Br)Br
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to rt
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Type
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EXTRACTION
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Details
|
The reaction mixture was then extracted with EtOAc (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1)C=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |